BenchChemオンラインストアへようこそ!

(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid

Chiral purity Quality control Solid-state characterization

(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid (CAS 23369-01-9) is a chiral, non-racemic *trans*-3-hydroxycyclohexane-1-carboxylic acid building block. Its rigid cyclohexane backbone, combined with stereochemically defined hydroxyl and carboxylic acid functional groups in the (1S,3S) configuration, makes it a critical intermediate in the synthesis of lysophosphatidic acid receptor 1 (LPA1) antagonists such as BMS-986278 (Admilparant), a Phase 3 investigational drug for idiopathic pulmonary fibrosis.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 23369-01-9
Cat. No. B3050052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
CAS23369-01-9
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)O)C(=O)O
InChIInChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1
InChIKeyJBZDHFKPEDWWJC-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (1S,3S)-3-Hydroxycyclohexane-1-carboxylic Acid (CAS 23369-01-9) for Chiral Drug Synthesis


(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid (CAS 23369-01-9) is a chiral, non-racemic *trans*-3-hydroxycyclohexane-1-carboxylic acid building block . Its rigid cyclohexane backbone, combined with stereochemically defined hydroxyl and carboxylic acid functional groups in the (1S,3S) configuration, makes it a critical intermediate in the synthesis of lysophosphatidic acid receptor 1 (LPA1) antagonists such as BMS-986278 (Admilparant), a Phase 3 investigational drug for idiopathic pulmonary fibrosis [1].

Why the (1S,3S) Enantiomer of 3-Hydroxycyclohexane-1-carboxylic Acid Cannot Be Replaced by Racemic or Other Stereoisomers


The LPA1 antagonist BMS-986278 incorporates a (1S,3S)-configured cyclohexane unit; substitution with the (1R,3R) enantiomer or a racemic *cis*/*trans* mixture would alter the three-dimensional orientation of key hydrogen-bonding and hydrophobic interactions at the receptor binding site, potentially abolishing therapeutic activity [1]. Furthermore, the racemic *cis*-3-hydroxycyclohexanecarboxylic acid (CAS 22267-35-2) exhibits a markedly different melting point (131–132 °C) and lacks the chiral purity certifications (≥99% ee) routinely provided for the (1S,3S) enantiomer, making it unsuitable for GMP-grade pharmaceutical production [2].

Quantitative Differentiation of (1S,3S)-3-Hydroxycyclohexane-1-carboxylic Acid Against Stereochemical and Structural Analogs


Melting Point: (1S,3S) Enantiomer vs. Racemic cis Mixture

The (1S,3S) enantiomer (CAS 122743-44-6) melts at 102–103 °C, while racemic *cis*-3-hydroxycyclohexanecarboxylic acid (CAS 22267-35-2) melts at 131–132 °C, a difference of approximately 29 °C [1]. This substantial thermal gap provides a simple, cost-effective differential scanning calorimetry (DSC) or melting-point apparatus check to distinguish the desired enantiomer from the racemic cis mixture upon receipt.

Chiral purity Quality control Solid-state characterization

Chiral Purity Specifications: Enantiomeric Excess of the (1S,3S) Isomer vs. Racemic Material

Commercial suppliers of the (1S,3S) enantiomer routinely offer chiral purity ≥99% ee, verified by chiral HPLC or NMR, whereas racemic mixtures are sold as 'cis/trans mixture' with purity stated only by GC or titration (e.g., >98% total isomers) and lack any enantiomeric excess specification . The SMILES notation O=C(O)[C@H]1CCC[C@H](O)C1 confirms the defined (1S,3S) absolute configuration .

Enantiomeric excess Chiral HPLC Pharmaceutical intermediate

Pharmaceutical Relevance: Exclusive Role as BMS-986278 (Admilparant) Intermediate

The IUPAC name of BMS-986278 (Admilparant) explicitly incorporates the (1S,3S)-3-oxycyclohexane-1-carboxylic acid fragment; the drug's stereochemical descriptor is (1S,3S), demonstrating that this specific enantiomer is the requisite building block for the Phase 3 LPA1 antagonist [1]. The (1R,3R) counterpart (CAS 1821707-49-6) is listed as a separate product without any reported role in BMS-986278 synthesis , and the racemic cis/trans mixture is not suitable for the drug's registered synthetic route.

LPA1 antagonist Idiopathic pulmonary fibrosis API intermediate

Scalable Biocatalytic Manufacturing: Improved Process for the (1S,3S) Enantiomer

Patent WO2023178061A1 describes a one-pot enzymatic cascade (UPO–ER–ADH) that produces (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid with improved quality, efficiency, and safety compared to earlier chemical resolution methods [1]. The process delivers the product at titers of 85% with 97% ee and 99% de at 50 mM substrate loading, demonstrating a scalable route that reduces waste and cost [2]. In contrast, the racemic mixture is typically obtained by non-stereoselective chemical synthesis and requires costly chiral separation to achieve comparable enantiopurity.

Biocatalysis Enzymatic cascade Large-scale synthesis

High-Impact Procurement and Application Scenarios for (1S,3S)-3-Hydroxycyclohexane-1-carboxylic Acid


GMP Manufacturing of LPA1 Antagonists (BMS-986278/Admilparant)

The (1S,3S) enantiomer is the mandatory chiral building block for the synthesis of BMS-986278, currently in Phase 3 clinical trials for IPF [1]. Procurement teams must specify CAS 122743-44-6 (or 23369-01-9) with ≥99% ee to meet regulatory filing requirements; the racemic cis/trans mixture or the (1R,3R) enantiomer cannot be substituted without derailing the synthetic route and compromising the drug's pharmacological activity.

Quality Control Identity Testing via Melting Point

Incoming material can be rapidly screened by melting-point determination: the (1S,3S) enantiomer melts at 102–103 °C, whereas the commonly encountered racemic cis isomer melts at 131–132 °C, a 29 °C difference [2]. A lot showing a melting point above 110 °C warrants further chiral HPLC investigation, providing a cost-effective first-line QC gate.

Biocatalytic Process Development and Scale-Up

For organizations developing biocatalytic routes to chiral cyclohexane derivatives, the patented WO2023178061A1 process serves as a benchmark [3]. Procuring the (1S,3S) enantiomer as a reference standard enables method validation for in-house enzymatic cascade development targeting high-ee, high-de products.

Quote Request

Request a Quote for (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.